molecular formula C23H24N4O2S B11358808 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide

Cat. No.: B11358808
M. Wt: 420.5 g/mol
InChI Key: HITZPGUAEFZJGP-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N4O2S/c1-3-16-8-10-19(11-9-16)27-14-18(13-21(27)29)22-25-26-23(30-22)24-20(28)12-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,24,26,28)

InChI Key

HITZPGUAEFZJGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, followed by the formation of the thiadiazole ring. The final step involves the coupling of these intermediates with the phenyl groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted phenyl derivatives.

Scientific Research Applications

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of proteins, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide
  • N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide

Uniqueness

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide stands out due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

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